molecular formula C13H15BClNO6 B7957670 5-Chloro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

5-Chloro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7957670
M. Wt: 327.53 g/mol
InChI Key: FLMFRLKYUKQSED-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a nitro group, and a dioxaborolane ring attached to a benzoic acid core

Properties

IUPAC Name

5-chloro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO6/c1-12(2)13(3,4)22-14(21-12)8-6-10(16(19)20)7(11(17)18)5-9(8)15/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMFRLKYUKQSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

    Borylation: The incorporation of the dioxaborolane ring through a borylation reaction, often facilitated by a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: The boronic acid moiety is particularly useful in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with halides.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Reducing Agents: Such as hydrogen or metal hydrides for reduction reactions.

    Nucleophiles: For substitution reactions.

Major Products:

    Aminobenzoic Acid Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used in the synthesis of more complex organic molecules.

    Catalysis: Acts as a reagent in various catalytic processes.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a reagent in chemical reactions. The boronic acid moiety participates in transmetalation processes during coupling reactions, facilitating the formation of new carbon-carbon bonds. The nitro and chloro groups can undergo various transformations, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness: The presence of both a nitro group and a chloro group in 5-Chloro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid makes it particularly versatile for various chemical transformations. This dual functionality allows for a broader range of reactions compared to similar compounds that may lack one of these groups.

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